2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
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Description
2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques
Research has focused on synthesizing N-substituted derivatives of related compounds through various chemical reactions. For example, compounds bearing the 1,3,4-oxadiazole moiety have been synthesized using steps that involve the reaction of specific chlorides with ethyl isonipecotate, followed by subsequent reactions to yield the desired derivatives. These synthesis methods are crucial for the development of compounds with potential biological activities (Khalid et al., 2016).
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole and piperidine have been screened for their antimicrobial properties. Studies indicate that such compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. This suggests their potential utility in developing new antimicrobial agents (Khalid et al., 2016).
Chemical Synthesis and Mechanistic Insights
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize arylthiobenzazoles, showcasing the versatility of synthetic approaches for constructing complex molecules. These methods offer insights into the electrochemical behavior of compounds and their interactions with nucleophiles (Amani & Nematollahi, 2012).
Mechanistic Studies
Understanding the mechanisms behind the reactions of similar compounds, such as the oxidation processes and Michael addition reactions, provides valuable knowledge that can be applied to the synthesis and functionalization of a wide range of chemical entities (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14(2)18-20-21-19(24-18)16-8-10-22(11-9-16)17(23)13-25-12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSQKINDSGCUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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